molecular formula C8H17N3O B6171913 1-(2-methylpropyl)-4-nitrosopiperazine CAS No. 743372-50-1

1-(2-methylpropyl)-4-nitrosopiperazine

Cat. No.: B6171913
CAS No.: 743372-50-1
M. Wt: 171.24 g/mol
InChI Key: WHNXFFIKKJESQD-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-nitrosopiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(2-methylpropyl)piperazine. This can be achieved using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4-nitrosopiperazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylpropyl)-4-nitrosopiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

    1-(2-Methylpropyl)piperazine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4-Nitrosopiperazine: Similar structure but without the 2-methylpropyl substituent, leading to different physical and chemical properties.

    1-(2-Methylpropyl)-4-nitropiperazine: Contains a nitro group instead of a nitroso group, resulting in different reactivity and applications.

Uniqueness: 1-(2-Methylpropyl)-4-nitrosopiperazine is unique due to the presence of both the nitroso group and the 2-methylpropyl substituent. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

743372-50-1

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methylpropyl)-4-nitrosopiperazine

InChI

InChI=1S/C8H17N3O/c1-8(2)7-10-3-5-11(9-12)6-4-10/h8H,3-7H2,1-2H3

InChI Key

WHNXFFIKKJESQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)N=O

Purity

95

Origin of Product

United States

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